molecular formula C19H14BrFN2O2 B12208959 5-bromo-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide

5-bromo-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B12208959
M. Wt: 401.2 g/mol
InChI Key: OGOVQZKSINJUGT-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, an indole moiety, and halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and indole intermediates. The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and a suitable aldehyde under acidic conditions. The indole moiety is often prepared via Fischer indole synthesis, which involves the reaction of a phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups .

Scientific Research Applications

5-bromo-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole and benzofuran moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with target proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide is unique due to the combination of its benzofuran and indole structures, along with the presence of halogen substituents.

Properties

Molecular Formula

C19H14BrFN2O2

Molecular Weight

401.2 g/mol

IUPAC Name

5-bromo-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H14BrFN2O2/c20-13-1-4-17-12(7-13)8-18(25-17)19(24)22-6-5-11-10-23-16-3-2-14(21)9-15(11)16/h1-4,7-10,23H,5-6H2,(H,22,24)

InChI Key

OGOVQZKSINJUGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CCNC(=O)C3=CC4=C(O3)C=CC(=C4)Br

Origin of Product

United States

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